Teneligliptin D8

LC-MS/MS bioanalysis MRM quantification stable isotope internal standard

Teneligliptin D8 (CAS: 1391012-95-5) is an octa-deuterated stable isotope-labeled analog of the third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin (MP-513). It serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of teneligliptin and its active metabolite teneligliptin sulfoxide in biological matrices.

Molecular Formula C22H30N6OS
Molecular Weight 434.6 g/mol
Cat. No. B591477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeneligliptin D8
Synonyms[(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone-d8;  3-[[(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]carbonyl]thiazolidine-d8;  Tenelia-d8
Molecular FormulaC22H30N6OS
Molecular Weight434.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1/i7D2,8D2,9D2,10D2
InChIKeyWGRQANOPCQRCME-POOPOPQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Teneligliptin D8: Deuterated Stable Isotope-Labeled DPP-4 Inhibitor Internal Standard for LC-MS/MS Quantification


Teneligliptin D8 (CAS: 1391012-95-5) is an octa-deuterated stable isotope-labeled analog of the third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor teneligliptin (MP-513) [1]. It serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of teneligliptin and its active metabolite teneligliptin sulfoxide in biological matrices [2]. The compound retains the full pharmacological binding characteristics of its non-deuterated parent while providing a +8 Da mass shift (m/z 427.2→243.1 for teneligliptin vs. m/z 435.2→251.3 for teneligliptin-d8) that enables unambiguous chromatographic and mass spectrometric differentiation . Its primary application lies in bioanalytical method development, pharmacokinetic studies, and regulatory-compliant ANDA/DMF submissions [3].

Teneligliptin D8: Why Non-Deuterated Teneligliptin or Structural Analogs Cannot Substitute in Quantitative Bioanalysis


In LC-MS/MS bioanalysis, substituting Teneligliptin D8 with non-deuterated teneligliptin or structurally dissimilar DPP-4 inhibitors (e.g., sitagliptin, vildagliptin) introduces unacceptable quantification error. Non-deuterated teneligliptin co-elutes with the analyte and lacks the mass shift required for independent MRM channel detection, rendering it incapable of serving as an internal standard. Structurally dissimilar analogs possess divergent physicochemical properties—including logD, pKa, and ionization efficiency—that prevent them from tracking the target analyte through sample preparation, chromatographic separation, and electrospray ionization with fidelity . This mismatch results in uncorrected matrix effects, variable extraction recovery, and calibration curve non-linearity that compromise assay accuracy and precision [1]. Only a stable isotope-labeled analog with sufficient mass difference (typically ≥3 Da) and identical chemical behavior can correct for these sources of analytical variability, a role that Teneligliptin D8 is specifically designed and validated to fulfill .

Teneligliptin D8: Quantitative Evidence Guide for Scientific Selection and Procurement Differentiation


Mass Spectrometric Differentiation: +8 Da Shift Enables Unambiguous MRM Channel Separation

Teneligliptin D8 provides a mass shift of +8 Da relative to non-deuterated teneligliptin, enabling baseline separation of MRM transitions. In a validated human plasma LC-MS/MS method, teneligliptin was detected at m/z 427.2→243.1 while teneligliptin-d8 was detected at m/z 435.2→251.3, demonstrating clear channel separation with no cross-talk [1]. This exceeds the minimum 3 Da difference recommended for reliable SIL-IS performance in small-molecule LC-MS/MS .

LC-MS/MS bioanalysis MRM quantification stable isotope internal standard

Validated Linear Range: 5-1000 ng/mL in Human Plasma with r² ≥ 0.997

In a fully validated LC-MS/MS method utilizing Teneligliptin D8 as the internal standard, teneligliptin demonstrated linearity over the concentration range of 5 to 1000 ng/mL in human plasma, with correlation coefficients r² ≥ 0.997 [1]. The method also enabled simultaneous quantification of teneligliptin sulfoxide (2.5-500 ng/mL) using the same internal standard, establishing this as the first fully validated method for concurrent parent and active metabolite determination [2].

bioanalytical method validation pharmacokinetics linearity

Isotopic Purity: ≥98% Specification with Full Characterization Data for Regulatory Compliance

Commercial Teneligliptin D8 is supplied with isotopic purity ≥98% and includes comprehensive characterization data compliant with regulatory guidelines for analytical method validation . The compound is offered with traceability to pharmacopeial standards (USP or EP) upon request and can be utilized for ANDA/DMF submissions, quality control applications, and forced degradation studies [1].

isotopic purity ANDA filing reference standard

Simultaneous Parent and Metabolite Quantification: Enables Metabolite/Parent Ratio Determination

Teneligliptin D8 enables the simultaneous quantification of teneligliptin and its active metabolite teneligliptin sulfoxide in a single LC-MS/MS run using the same internal standard [1]. This is particularly significant because teneligliptin is metabolized to teneligliptin sulfoxide via FMO3 and CYP3A4 enzymes, and the metabolite exhibits pharmacological activity [2]. The validated method allows calculation of plasma metabolite/parent ratios, a parameter not accessible with non-deuterated internal standards or when using separate IS for each analyte [3].

active metabolite quantification pharmacokinetic profiling teneligliptin sulfoxide

Regulatory Readiness: Pre-Characterized Reference Standard for ANDA/DMF Filing

Teneligliptin D8 is supplied as a fully characterized reference standard with documentation compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [1]. The product can be used for analytical method development, method validation (AMV), quality control (QC) applications during commercial production of teneligliptin, and traceability to USP or EP pharmacopeial standards is available .

ANDA filing DMF submission regulatory compliance reference standard

Matrix Effect Compensation: SIL-IS Corrects for Ion Suppression and Extraction Variability

The use of Teneligliptin D8 as a stable isotope-labeled internal standard enables accurate correction for matrix effects, extraction efficiency variability, and instrumental drift in LC-MS/MS bioanalytical methods . SIL-IS analogs co-elute with the target analyte and experience identical ionization suppression or enhancement, providing a true correction factor throughout the analytical run. This is in contrast to structural analog internal standards, which may elute at different retention times and experience different matrix effect profiles [1].

matrix effect ion suppression extraction recovery

Teneligliptin D8: Optimal Research and Industrial Application Scenarios for Procurement Decision-Making


Bioequivalence and Pharmacokinetic Studies for Generic Teneligliptin Development

Teneligliptin D8 serves as the SIL-IS for quantifying teneligliptin and teneligliptin sulfoxide in human plasma during bioequivalence trials required for generic drug approval. The method validated by Park et al. (2020) using this compound achieved linearity of 5-1000 ng/mL for teneligliptin with r² ≥ 0.997 and was successfully applied to quantify pharmacokinetics in healthy volunteers [1]. This application scenario directly supports ANDA submissions for generic teneligliptin formulations, where regulatory agencies require fully validated bioanalytical methods with demonstrated accuracy, precision, and selectivity [2].

Drug-Drug Interaction and Pharmacogenomic Studies Involving CYP3A4/FMO3 Polymorphisms

Teneligliptin is metabolized to its active sulfoxide metabolite by FMO3 and CYP3A4 enzymes [1]. Studies utilizing Teneligliptin D8 as an internal standard have demonstrated that polymorphisms in these enzymes significantly affect teneligliptin pharmacokinetics, influencing maximum plasma concentration and area under the curve [2]. Procurement of Teneligliptin D8 enables precise quantification in pharmacogenomic investigations where inter-individual variability in drug metabolism must be distinguished from analytical variability.

Therapeutic Drug Monitoring (TDM) Assay Development and Clinical Validation

Teneligliptin D8 enables development of robust clinical TDM assays for teneligliptin in patient plasma. The compound's suitability for simultaneous parent and active metabolite quantification supports clinical laboratories requiring precise measurement of drug exposure. With a validated concentration range covering both trough and peak plasma levels (Cmax approximately 187-382 ng/mL after 20-40 mg doses) [1], Teneligliptin D8 provides the analytical foundation for TDM workflows where accurate quantification is essential for dose individualization in special populations (renal impairment, elderly, or patients on multiple antidiabetic agents) [2].

Quality Control and Stability-Indicating Method Validation for Pharmaceutical Manufacturing

Teneligliptin D8 is utilized as a reference standard for analytical method development, quality control applications, and forced degradation studies during commercial production of teneligliptin drug substance and drug product [1]. The compound's regulatory-ready characterization package (COA, HNMR, LCMS, HPLC spectra) supports method validation and stability-indicating assay development required for pharmaceutical quality control release testing [2]. This application is particularly relevant for ANDA filers and contract manufacturing organizations requiring traceable reference standards for batch-to-batch consistency verification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teneligliptin D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.